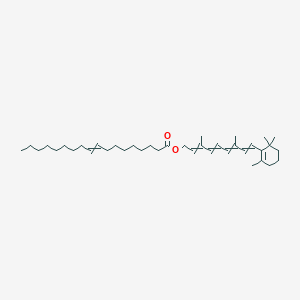![molecular formula C10H20N2O2 B13903624 N-[2-(butanoylamino)ethyl]butanamide CAS No. 925-49-5](/img/structure/B13903624.png)
N-[2-(butanoylamino)ethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)ethyl]butanamide typically involves the reaction of butanoyl chloride with ethylenediamine under controlled conditions . The reaction proceeds as follows:
Reactants: Butanoyl chloride and ethylenediamine.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is usually carried out at room temperature.
Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions
N-[2-(butanoylamino)ethyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: Ethylenediamine derivatives.
Substitution: N-substituted butanamides.
科学研究应用
N-[2-(butanoylamino)ethyl]butanamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of N-[2-(butanoylamino)ethyl]butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The ethylene bridge allows for flexibility in binding, making it a versatile molecule in biochemical studies .
相似化合物的比较
Similar Compounds
- N,N’-Ethylenebisbutyramide
- N,N’-Ethylenbis-butyramid
- N,N’-ethane-1,2-diyldibutanamide
- N,N’-Aethandiyl-bis-butyramid
Uniqueness
N-[2-(butanoylamino)ethyl]butanamide is unique due to its specific structural features, such as the ethylene bridge connecting two butanamide groups. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
925-49-5 |
|---|---|
分子式 |
C10H20N2O2 |
分子量 |
200.28 g/mol |
IUPAC 名称 |
N-[2-(butanoylamino)ethyl]butanamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-9(13)11-7-8-12-10(14)6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI 键 |
AIWAFUBJIYAIGI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NCCNC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


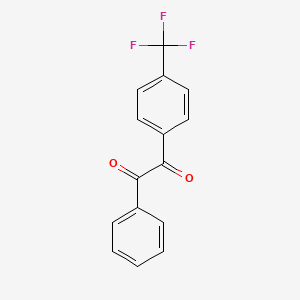
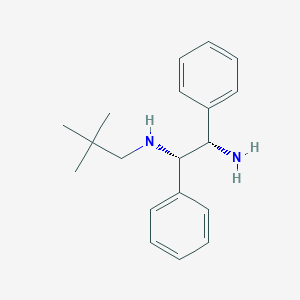
![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
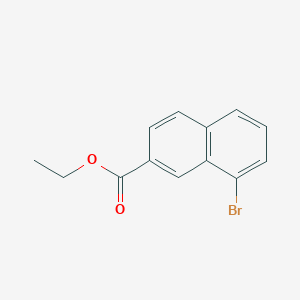
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)
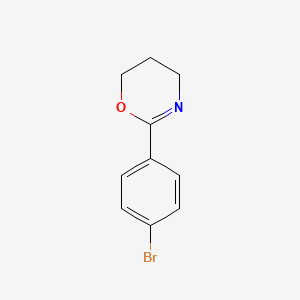

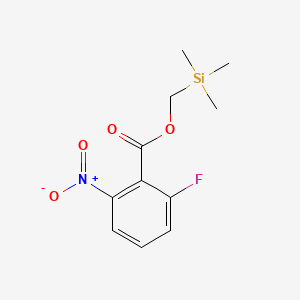
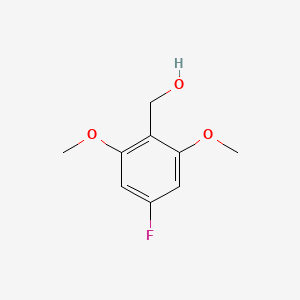
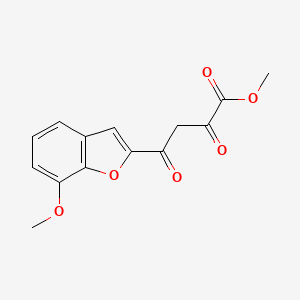
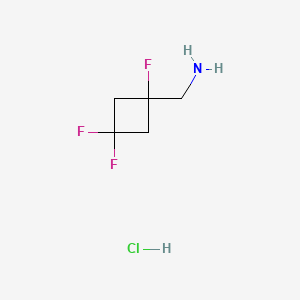
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
